

Recainam Hydrochloride: A Comparative Analysis of Efficacy in Double-Blind Research

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Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Recainam hydrochloride** with placebo and other antiarrhythmic agents, supported by data from double-blind clinical studies. Detailed experimental methodologies and visual representations of key concepts are included to facilitate a comprehensive understanding of its clinical performance.

Comparative Efficacy Data

The following tables summarize the quantitative data from a double-blind, placebo-controlled crossover study evaluating the efficacy of oral **Recainam hydrochloride** in patients with frequent ventricular premature complexes (VPCs).

| Dosage | Median VPC Reduction | Median Repetitive Beat Reduction |
|-------------|----------------------|----------------------------------|
| 300 mg/day | Ineffective | 18% (not significant) |
| 900 mg/day | 58% | 94% |
| 1500 mg/day | 79% | 98% |

| Parameter | Efficacy |
|--|-----------------|
| Individual Efficacy ($\geq 70\%$ VPC or $\geq 90\%$ Repetitive Beat Suppression) at 900 mg/day | 64% of patients |
| Individual Efficacy ($\geq 70\%$ VPC or $\geq 90\%$ Repetitive Beat Suppression) at 1500 mg/day | 73% of patients |

Experimental Protocols

Oral Recainam Dose-Ranging and Double-Blind Efficacy Study

Study Design: A two-part study consisting of an initial dose-ranging phase followed by a double-blind, placebo-controlled crossover phase.[\[1\]](#)

Patient Population: The study enrolled 12 patients who were experiencing frequent ventricular premature complexes (VPCs), defined as at least 30 per hour.[\[1\]](#)

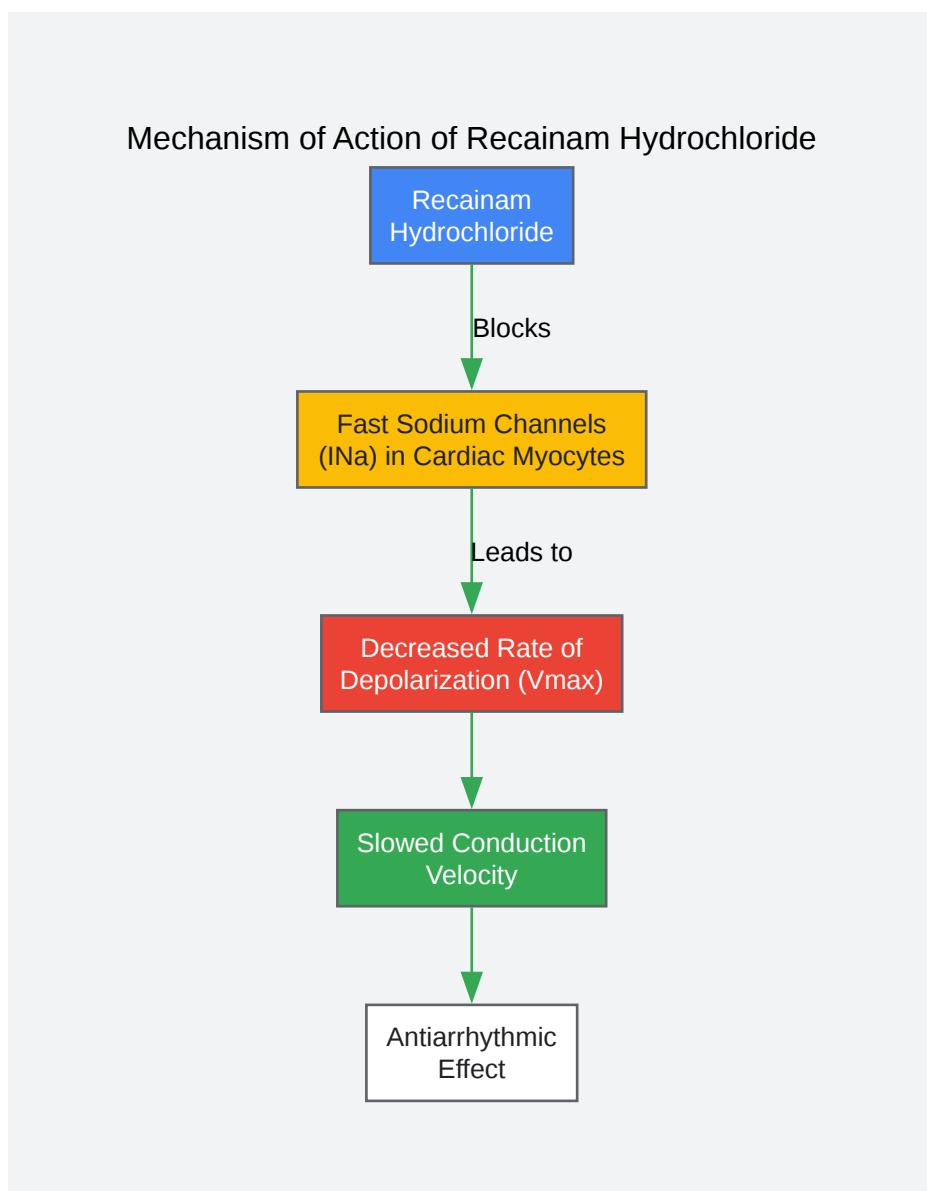
Dose-Ranging Protocol: Participants received incremental oral doses of 100 mg, 300 mg, and 500 mg of Recainam every 8 hours. Each dosage level was administered for a period of 3 days. Efficacy was evaluated on the final day of each dosing period through 24-hour ambulatory electrocardiographic monitoring.[\[1\]](#)

Double-Blind Crossover Protocol: Patients who demonstrated a positive response to Recainam during the dose-ranging phase were randomized to receive either their determined effective dose of Recainam or a placebo for one week. Following a one-week washout period, participants were crossed over to the alternate treatment for an additional week. The frequency of arrhythmia was assessed using 24-hour ambulatory electrocardiography at the conclusion of each treatment week.[\[1\]](#)

Data Analysis: The frequencies of VPC and repetitive beats were compared between baseline and each dosage level, as well as between the Recainam and placebo treatment periods.[\[1\]](#)

Mechanism of Action and Classification

Recainam hydrochloride is a Class I antiarrhythmic agent according to the Vaughan-Williams classification.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) in the cardiac myocytes. This action decreases the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, which in turn slows the conduction velocity in the atria, ventricles, and His-Purkinje system.[1]

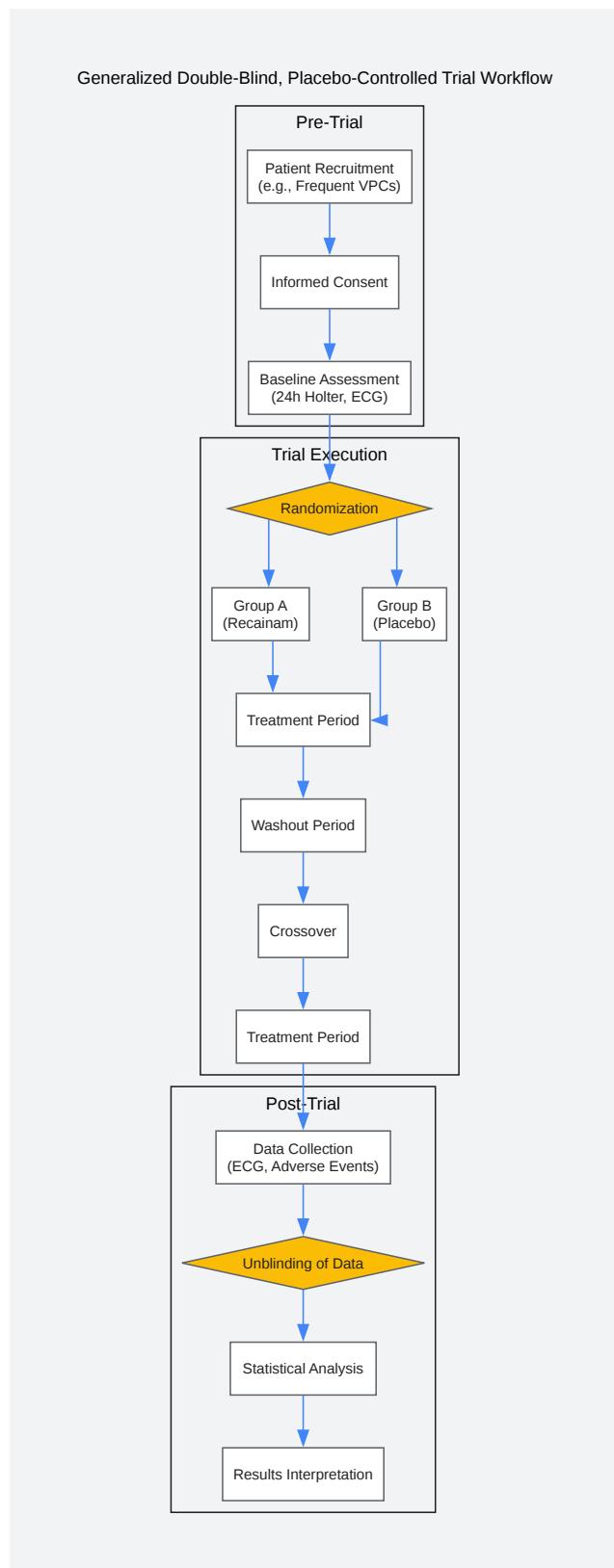


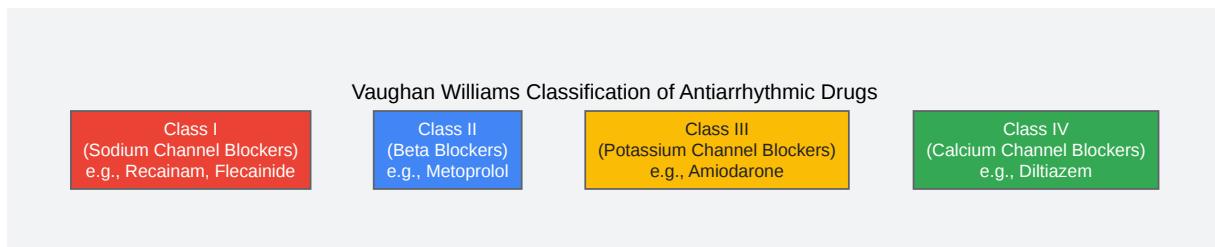
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Recainam's primary mechanism of action.

Clinical Trial Workflow

The double-blind, placebo-controlled clinical trial model is a cornerstone of evidence-based medicine, designed to minimize bias when assessing the efficacy of a new treatment.



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References

- 1. droracle.ai [droracle.ai]
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